molecular formula C9H16S B6149624 {bicyclo[2.2.2]octan-2-yl}methanethiol CAS No. 2006968-39-2

{bicyclo[2.2.2]octan-2-yl}methanethiol

Cat. No.: B6149624
CAS No.: 2006968-39-2
M. Wt: 156.3
InChI Key:
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Description

{Bicyclo[222]octan-2-yl}methanethiol is an organic compound characterized by a bicyclic structure with a thiol group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[2.2.2]octan-2-yl}methanethiol typically involves the Diels–Alder reaction followed by ring-closing metathesis. The Diels–Alder reaction is used to form the bicyclic core, and subsequent functionalization introduces the thiol group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.2]octan-2-yl}methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol group and the bicyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, disulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

{Bicyclo[2.2.2]octan-2-yl}methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of {bicyclo[2.2.2]octan-2-yl}methanethiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Bicyclo[2.2.2]octan-2-yl}methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This differentiates it from other bicyclo[2.2.2]octane derivatives that may lack this functional group and, consequently, the same level of reactivity and application potential .

Properties

CAS No.

2006968-39-2

Molecular Formula

C9H16S

Molecular Weight

156.3

Purity

95

Origin of Product

United States

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